molecular formula C14H15N7OS B14982057 4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N-methyl-1,3,5-triazin-2-amine

4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N-methyl-1,3,5-triazin-2-amine

Cat. No.: B14982057
M. Wt: 329.38 g/mol
InChI Key: TVNXRPLCAPLBFJ-UHFFFAOYSA-N
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Description

4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N-methyl-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazoles and triazines This compound is characterized by its unique structure, which includes a benzylsulfanyl group attached to a triazole ring, and a methoxy and methyl group attached to a triazine ring

Preparation Methods

The synthesis of 4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N-methyl-1,3,5-triazin-2-amine involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the benzylsulfanyl group. The triazine ring is then synthesized separately and combined with the triazole derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The methoxy and methyl groups on the triazine ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N-methyl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar compounds to 4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N-methyl-1,3,5-triazin-2-amine include:

Properties

Molecular Formula

C14H15N7OS

Molecular Weight

329.38 g/mol

IUPAC Name

4-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-6-methoxy-N-methyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H15N7OS/c1-15-11-17-12(19-13(18-11)22-2)21-9-16-14(20-21)23-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,17,18,19)

InChI Key

TVNXRPLCAPLBFJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)OC)N2C=NC(=N2)SCC3=CC=CC=C3

Origin of Product

United States

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